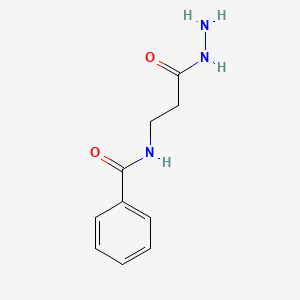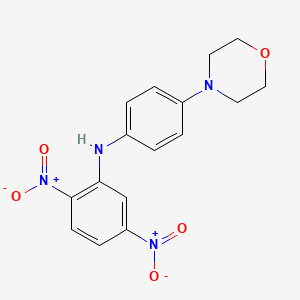![molecular formula C12H15ClN2O2 B2987344 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 103182-06-5](/img/structure/B2987344.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid” is a chemical compound that has been studied for its potential biological and pharmaceutical applications . It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid” can be analyzed using various physicochemical and spectral characteristics . The compound has a molecular weight of 254.72 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.72 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Selective H1 Histamine Receptor Antagonist
Cetirizine, a derivative closely related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, acts as a selective H1 histamine receptor antagonist. It's effective in treating urticaria and allergic rhinitis, showcasing the potential of similar compounds in allergy treatment and immune response modulation (Arlette, 1991).
Anticancer Activity
Amide derivatives containing the 1,2,4-triazole and piperazine structures have shown preliminary results indicating anticancer activity. This suggests the potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid derivatives in developing new anticancer agents (Jin, 2014).
Synthesis of Pharmaceutical Intermediates
The compound 1-(2,3-dichlorophenyl)piperazine, a derivative, is a pharmaceutical intermediate synthesized for various pharmacological purposes. Its synthesis process offers insights into the broader chemical applications of related compounds (Quan, 2006).
Antimicrobial Activity
Derivatives have been synthesized and evaluated for their antimicrobial properties. A series involving the piperazine nucleus has shown moderate activity against Bacillus Subtilis and Escherichia Coli, indicating the potential use of these compounds in fighting bacterial infections (Deshmukh et al., 2017).
Novel Synthesis Approaches
Research has focused on the synthesis of enantiomerically pure piperazine-2-acetic acid esters, demonstrating the chemical versatility and potential for creating a diverse range of biologically active compounds. This work lays the groundwork for future pharmaceuticals and library production (Chamakuri et al., 2018).
Antiprotozoal and Antifungal Applications
Complexes involving copper and gold with clotrimazole and ketoconazole indicate potential against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests the applicability of related compounds in developing treatments for tropical diseases (Navarro et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBLLGGXYDLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)
![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)



![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)